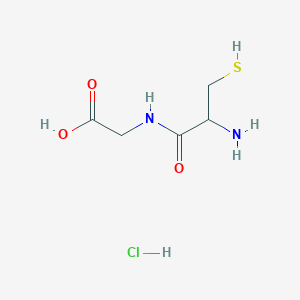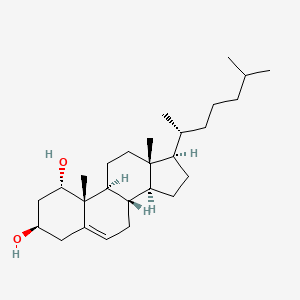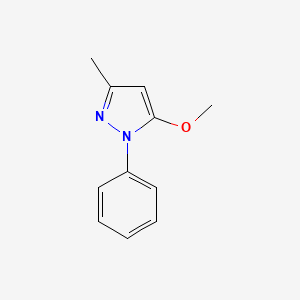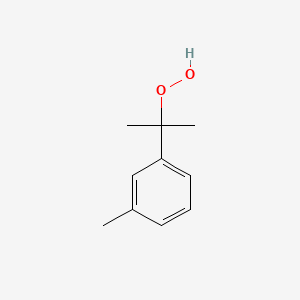
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene
Overview
Description
“1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene” is a type of organic peroxide. Organic peroxides are compounds that are formed by the reaction of hydrogen peroxide with various types of organic compounds . This compound is also known as Cumyl hydroperoxide .
Synthesis Analysis
The synthesis of this compound involves several stages. The simple linear hydroperoxides and hydroxyperoxides form at first and then condense to the linear dimer and trimer analogs . The reaction of acetone with hydrogen peroxide gives various types of organic peroxides of acetone . The linear dihydroperoxide 2,2-dihydroperoxypropane (I) and its dimer bis (2-hydroperoxypropane)peroxide (II) form as a main product in an acetone and hydrogen peroxide mixture, in the absence of an acidic catalyst .Molecular Structure Analysis
The molecular structure of “1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The reaction of acetone with hydrogen peroxide gives various types of organic peroxides of acetone. The simple linear hydroperoxides and hydroxyperoxides form at first and then condense to the linear dimer and trimer analogs . The linear dihydroperoxide 2,2-dihydroperoxypropane (I) and its dimer bis (2-hydroperoxypropane)peroxide (II) form as a main product in an acetone and hydrogen peroxide mixture, in the absence of an acidic catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene” can be found in various databases. The molecular formula of this compound is C9H12O2 . More detailed information about its physical and chemical properties can be found in the ECHA databases .Scientific Research Applications
Synthesis and Chemical Reactions
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is a compound that can be involved in various synthetic and chemical reaction pathways. For example, it might be used as a precursor or intermediate in the synthesis of complex organic molecules. Studies such as those by Ikeuchi et al. (2019) have explored gold-catalyzed reactions involving similar compounds, where the reactivity of phenylene-tethered allenynes with benzofurans was investigated, leading to the formation of structurally complex derivatives such as 1-(naphth-1-yl)cyclopropa[b]benzofuran derivatives. This highlights the potential of compounds like 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene to participate in cascade cyclization reactions, providing pathways for the synthesis of fused cyclopropanes and acenaphthenes under specific catalytic conditions (Ikeuchi et al., 2019).
Photoluminescence and Material Science
Compounds with structural features similar to 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene may exhibit interesting photoluminescent properties, making them suitable for applications in material science, particularly in the development of fluorescent probes and materials. For instance, research conducted by Zheng Wen-yao (2012) on compounds synthesized from 3-methylbenzene-1,2-diamine demonstrated that these can interact with certain metal ions, like Zn2+, to produce strong fluorescence. Such properties indicate potential uses in the creation of novel luminescent materials or sensors (Zheng Wen-yao, 2012).
Coordination Polymers and Catalysis
The structural versatility of 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene may allow it to act as a ligand in the formation of coordination polymers. Such polymers have been studied for their catalytic properties in various chemical reactions. Research by Liu Guocheng et al. (2018) on similar compounds highlights the synthesis of coordination polymers with significant fluorescent behaviors and enhanced photocatalytic properties, useful in applications such as the degradation of organic pollutants (Liu Guocheng et al., 2018).
Biological Activity and Pharmacology
While specifically excluding information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene can exhibit various biological activities. Studies on similar molecules have explored their potential as antitubercular agents, highlighting the diverse biological applications of such compounds. For example, research by Nikil Purushotham and B. Poojary (2018) investigated the antitubercular potential of certain compounds, providing insights into their plausible inhibitory actions against specific enzymes in Mycobacterium tuberculosis (Nikil Purushotham & B. Poojary, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMZKURHWMWDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436228 | |
| Record name | AGN-PC-0MZOXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene | |
CAS RN |
4198-72-5 | |
| Record name | AGN-PC-0MZOXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



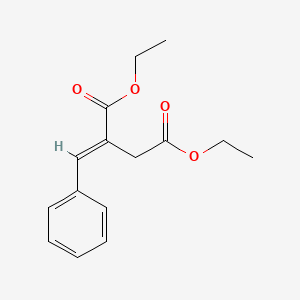
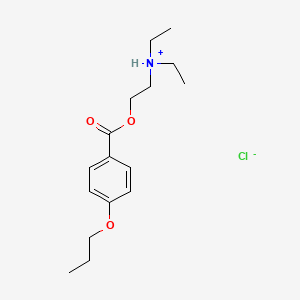
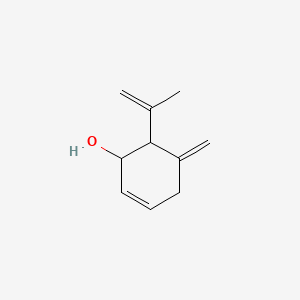
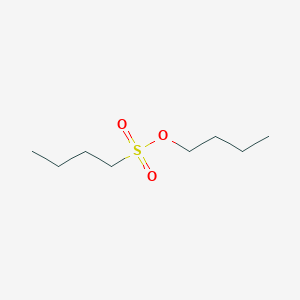
![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)
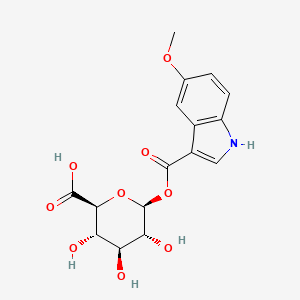
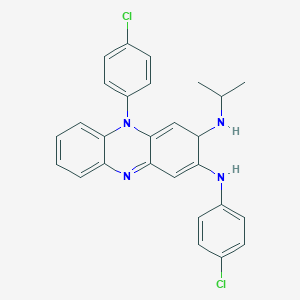
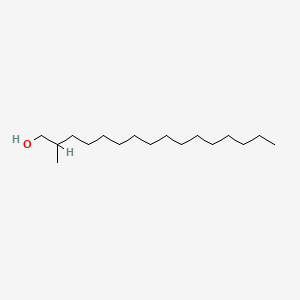
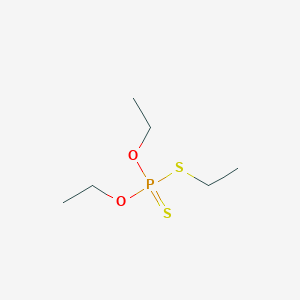
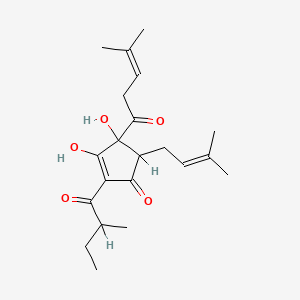
![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)
